An In-depth Technical Guide on (6-Formylbenzo[d]dioxol-5-yl)boronic acid: Properties and Applications
An In-depth Technical Guide on (6-Formylbenzo[d]dioxol-5-yl)boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
(6-Formylbenzo[d]dioxol-5-yl)boronic acid, a specialized organic compound, holds significant potential in the realms of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside key experimental protocols, to support its application in research and drug development.
Core Physical and Chemical Properties
While specific experimental data for (6-Formylbenzo[d]dioxol-5-yl)boronic acid is not extensively documented in publicly available literature, its properties can be inferred from its chemical structure and data from closely related compounds. It is a solid compound with the molecular formula C₈H₇BO₅.
| Property | Value | Source |
| Molecular Formula | C₈H₇BO₅ | Inferred from structure |
| Appearance | Solid | Inferred from related compounds |
Chemical Reactivity and Synthesis
(6-Formylbenzo[d]dioxol-5-yl)boronic acid is a versatile intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[2] The boronic acid functional group facilitates the transfer of the benzodioxole moiety to other organic substrates, typically aryl or vinyl halides.[1]
The general reactivity of boronic acids is well-established. They are known to be stable, relatively low in toxicity, and compatible with a wide range of functional groups, making them valuable reagents in multi-step syntheses.[3]
Synthesis:
A common synthetic route to aryl boronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For (6-Formylbenzo[d]dioxol-5-yl)boronic acid, a plausible synthetic pathway would start from a halogenated 6-formylbenzo[d]dioxole derivative.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
The following is a generalized procedure for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like (6-Formylbenzo[d]dioxol-5-yl)boronic acid. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.[4]
Materials:
-
(6-Formylbenzo[d]dioxol-5-yl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), (6-Formylbenzo[d]dioxol-5-yl)boronic acid (1.2-1.5 equiv), palladium catalyst (typically 1-5 mol%), and base (2-3 equiv).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring to the appropriate temperature (often between 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by adding water and extracting the product with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated under reduced pressure.
-
Purify the crude product using column chromatography.[4]
Biological Activity and Drug Development Potential
While direct biological studies on (6-Formylbenzo[d]dioxol-5-yl)boronic acid are limited, the benzodioxole scaffold is present in numerous biologically active compounds.[5] Derivatives of benzodioxole have been investigated for various pharmacological activities, including anticancer and antioxidant effects.[6] For instance, certain benzodioxole derivatives have shown cytotoxic effects on cancer cell lines such as HeLa, Caco-2, and Hep3B.[6] Some have also been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are important targets in inflammation and pain management.[5]
Boronic acids themselves are a class of compounds with significant therapeutic potential. The boronic acid functional group can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and carbohydrate sensors.[3][7] The drug Bortezomib, a proteasome inhibitor containing a boronic acid moiety, is a prime example of their successful application in medicine.[3]
Given the combination of the benzodioxole core and the boronic acid functional group, (6-Formylbenzo[d]dioxol-5-yl)boronic acid represents a valuable starting point for the synthesis of novel compounds with potential applications in drug discovery. Further research is warranted to explore its specific biological activities.
Visualizing Chemical Processes
To aid in the understanding of the key chemical transformation involving this compound, a logical workflow for a typical Suzuki-Miyaura coupling reaction is presented below.
Safety and Handling
Boronic acids should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat.[8] Handling should be performed in a well-ventilated area to avoid inhalation of dust.[8] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8] Store the compound in a tightly closed container in a dry and well-ventilated place.[8] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
